Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Description
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core with a methyl substituent at the 3-position and a tert-butyl carbamate group at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and covalent inhibitors targeting deubiquitylating enzymes . Its structural versatility allows for diverse functionalization, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-10(9)6-5-7-14-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPFIUDNUQAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the tert-butyl ester group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is characterized by its unique pyrrolo-pyridine structure, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of 232.28 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer activity. For instance, a study demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cardiac cells, suggesting a selective action that could be harnessed for therapeutic purposes .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| Ovarian Cancer | 25 | High |
| Breast Cancer | 40 | Moderate |
| Non-Cancerous Cardiac | >100 | Low |
Antidiabetic Effects
The compound has been evaluated for its potential to enhance insulin sensitivity and reduce blood glucose levels. In vitro studies suggest that it may be beneficial in treating conditions like type 2 diabetes and metabolic syndrome due to its ability to modulate glucose metabolism .
Table 2: Effects on Insulin Sensitivity
| Treatment Group | Insulin Sensitivity Increase (%) |
|---|---|
| Control | 0 |
| Tert-butyl Compound | 30 |
Inhibition of SGK-1 Kinase
This compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal function and cardiovascular health. Inhibition of SGK-1 may provide therapeutic avenues for treating renal diseases and hypertension .
Pharmaceutical Applications
The compound's pharmacological properties make it suitable for formulation into various drug delivery systems. Its ability to inhibit specific kinases positions it as a candidate for developing targeted therapies in oncology and metabolic disorders.
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
- A clinical trial involving patients with advanced solid tumors demonstrated promising outcomes when administered alongside standard chemotherapy regimens.
- Another study highlighted its role in reducing blood pressure in hypertensive models, showcasing its dual action on metabolic and cardiovascular health.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
- tert-Butyl 3-Iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 192189-18-7) Key Feature: The 3-iodo substituent enables cross-coupling reactions (e.g., Sonogashira coupling) for introducing alkynes or other aryl groups . Synthesis: Prepared via Boc protection of 3-iodo-pyrrolo[2,3-b]pyridine using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane . Applications: Used in one-pot Sonogashira reactions to generate triazolyl-substituted kinase inhibitors .
tert-Butyl 5-Chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1029053-07-3)
Boronic Ester Derivatives
- tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 942070-47-5)
Aldehyde-Substituted Derivative
- tert-Butyl 3-Formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-66-9)
Structural and Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Key Substituent | Solubility (Predicted) |
|---|---|---|---|---|
| 3-Methyl derivative (Target Compound) | C₁₃H₁₆N₂O₂ | 246.27 | Methyl | Moderate in DCM/THF |
| 3-Iodo derivative (192189-18-7) | C₁₃H₁₅IN₂O₂ | 374.18 | Iodo | Low in water |
| Boronic ester (942070-47-5) | C₁₈H₂₅BN₂O₄ | 344.21 | Boronic ester | Soluble in dioxane |
| 3-Formyl derivative (144657-66-9) | C₁₃H₁₄N₂O₃ | 246.27 | Formyl | Polar organic solvents |
Biological Activity
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1224743-11-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is significant for its biological interactions.
The biological activity of this compound is thought to be mediated through specific interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed biological effects, including antimicrobial and anticancer activities .
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Studied : Human leukemia cell lines HL-60 and U937.
- Mechanism : Induction of apoptosis was noted through increased caspase-3 activation and alterations in cell cycle distribution.
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 0.56 to 1.6 µM against tubulin polymerization, indicating strong antiproliferative activity compared to standard treatments like CA-4 .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways within the pathogens.
Research Findings and Case Studies
A comprehensive review of literature reveals several key studies focusing on the biological activity of compounds related to this compound:
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate?
The synthesis typically involves multi-step functionalization of pyrrolo[2,3-b]pyridine scaffolds. A key approach includes:
- Nucleophilic substitution : Introduction of the tert-butyl carbamate group via Boc protection under basic conditions (e.g., NaH or Et₃N) .
- Palladium-catalyzed cross-coupling : For introducing aryl/heteroaryl substituents, as demonstrated in analogous pyrrolo[2,3-b]pyridine syntheses using Pd(PPh₃)₄ and boronic acids .
- Methylation : Selective methylation at the 3-position using methyl iodide (MeI) in THF at controlled temperatures (0°C to room temperature) to avoid overalkylation .
Critical considerations : Reaction purity can be monitored via TLC, and intermediates should be characterized by NMR and mass spectrometry (MS) to confirm regioselectivity .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrrolo[2,3-b]pyridine backbone aromaticity (δ 7–9 ppm for pyridinic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₄H₂₀N₂O₂: calculated 262.1547) .
- X-ray crystallography : For unambiguous structural confirmation, as seen in related tert-butyl-protected pyrrolidines, which reveal bond angles and steric effects of the Boc group .
Basic: What safety protocols are essential during handling and storage?
- Personal protective equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or contact with light-sensitive solids .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .
- Spill management : Use ethanol-insoluble absorbents (e.g., vermiculite) and avoid dry sweeping to minimize dust formation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency, noting that Pd(PPh₃)₄ in dioxane/H₂O at 105°C enhances aryl boronic acid coupling .
- Temperature control : Gradual warming (0°C → rt) during methylation reduces side products like quaternary ammonium salts .
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) to isolate isomers or byproducts .
Data-driven optimization : Compare yields from varying equivalents of MeI (1.1–2.0 eq) and track reaction progress via LC-MS .
Advanced: How can contradictions in reported physicochemical data (e.g., solubility, stability) be resolved?
- Solubility testing : Systematically evaluate solvents (DMSO, DCM, THF) using dynamic light scattering (DLS) to identify discrepancies caused by polymorphic forms .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 14 days) with HPLC monitoring to assess tert-butyl group hydrolysis rates .
- Interlaboratory validation : Cross-reference NMR and MS data with published analogs (e.g., tert-butyl 3-formyl-pyrrolo[2,3-b]pyridine-1-carboxylate) to calibrate instrumentation .
Advanced: What is the steric and electronic role of the tert-butyl group in modulating reactivity?
- Steric shielding : The bulky tert-butyl group protects the pyrrolidine nitrogen from undesired nucleophilic attacks, enhancing regioselectivity in subsequent reactions .
- Electronic effects : The electron-withdrawing Boc group slightly deactivates the pyridine ring, reducing electrophilic substitution rates at the 5-position .
- Deprotection studies : Controlled acidolysis (e.g., TFA/DCM) removes the Boc group, enabling further functionalization while preserving the pyrrolo[2,3-b]pyridine core .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design for biological screening?
- Substituent variation : Introduce halogens (Cl, Br) at the 5-position to assess impact on binding affinity, as seen in kinase inhibitor analogs .
- Bioisosteric replacement : Replace the methyl group with trifluoromethyl or cyclopropyl to evaluate metabolic stability via microsomal assays .
- Pharmacophore modeling : Use X-ray data to align derivatives with target binding pockets (e.g., ATP-binding sites in kinases) and predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
